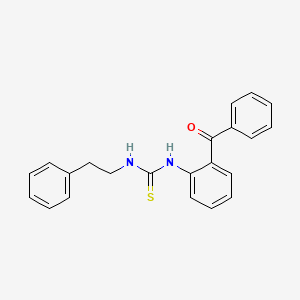

![molecular formula C28H23N3OS B4614236 2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4614236.png)

2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide

説明

Synthesis Analysis

The synthesis of thiophene-3-carboxamide derivatives involves several key steps, including the initial reactions of precursor compounds with various organic reagents. The detailed synthesis process ensures the formation of the target compound with specific structural features, as highlighted in studies on similar compounds (Vasu et al., 2003; A. Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene-3-carboxamide derivatives reveals a pseudo-six-membered ring formed by an intramolecular N-H⋯N hydrogen bond, which locks the molecular conformation and removes conformational flexibility. This feature is crucial for the biological activity of these compounds (Vasu et al., 2003; Vasu et al., 2005).

Chemical Reactions and Properties

Thiophene-3-carboxamide derivatives undergo various chemical reactions that contribute to their biological activities. The synthesis and modification processes involve reactions with different organic reagents, leading to the formation of novel compounds with enhanced activities (A. Amr et al., 2010; Sailaja Rani Talupur et al., 2021).

Physical Properties Analysis

The physical properties of thiophene-3-carboxamide derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. These properties are essential for understanding the compound's stability, formulation potential, and biological activity (P. Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of thiophene-3-carboxamide derivatives, such as reactivity with biological targets, are central to their pharmacological effects. These compounds exhibit significant antiarrhythmic, serotonin antagonist, and antianxiety activities due to their specific chemical structure and interactions with cellular components (A. Amr et al., 2010).

科学的研究の応用

Biological Activities

Antibacterial and Antifungal Activities

- Thiophene-3-carboxamide derivatives, closely related to the compound , have demonstrated significant antibacterial and antifungal activities. These compounds show diverse biological activities due to their structural features, including an intramolecular N-H...N hydrogen bond that stabilizes their molecular conformation, potentially contributing to their bioactivity (Vasu et al., 2003). Similar derivatives also exhibit these properties, suggesting a broader application of thiophene-3-carboxamide derivatives in antimicrobial research (Vasu et al., 2005).

Antifungal Activity of Triazolylindole Derivatives

- Novel triazolylindole derivatives, which share a core structural motif with the compound , have been synthesized and evaluated for antifungal activity. These compounds were found to exhibit promising antifungal properties, suggesting the potential for developing new antifungal agents from this class of molecules (I. Singh & J. Vedi, 2014).

Materials Science Applications

Heterogeneous Catalysis

- Amide-functionalized covalent organic frameworks (COFs) incorporating elements of the compound's structure have been applied as efficient catalysts for Knoevenagel condensation. These materials demonstrate the utility of incorporating functional groups from thiophene-3-carboxamide derivatives into COFs for catalytic applications, highlighting their potential in materials science (Yang Li et al., 2019).

Corrosion Inhibition

- A compound with a similar functional group, "2-Amino-N′-((thiophen-2-yl)methylene)benzohydrazide", was synthesized and evaluated for its corrosion inhibition performance in acidic media. The study demonstrates the compound's effectiveness as a mixed-type corrosion inhibitor, suggesting the potential application of thiophene-3-carboxamide derivatives in protecting metals against corrosion (A. Singh et al., 2018).

特性

IUPAC Name |

2-[(E)-(1-benzylindol-3-yl)methylideneamino]-N-(2-methylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3OS/c1-20-9-5-7-13-25(20)30-27(32)24-15-16-33-28(24)29-17-22-19-31(18-21-10-3-2-4-11-21)26-14-8-6-12-23(22)26/h2-17,19H,18H2,1H3,(H,30,32)/b29-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYECETBAQSGJOK-STBIYBPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(SC=C2)N=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)C2=C(SC=C2)/N=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]cyclobutanecarboxamide](/img/structure/B4614163.png)

![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4614170.png)

![5-bromo-N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B4614175.png)

![2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4614192.png)

![2-{[1-ethyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-hexylacetamide](/img/structure/B4614195.png)

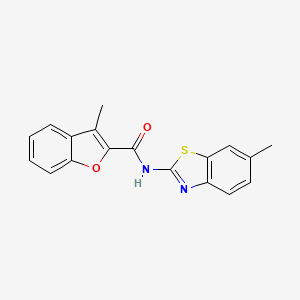

![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4614208.png)

![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4614223.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4614226.png)

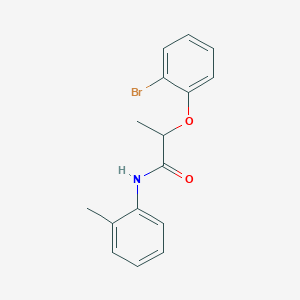

![N-butyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4614232.png)

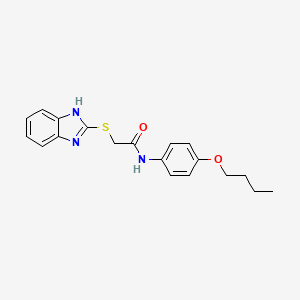

![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)